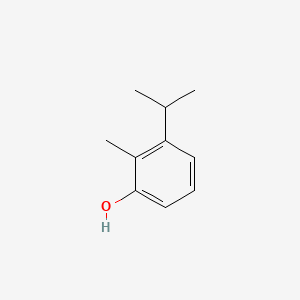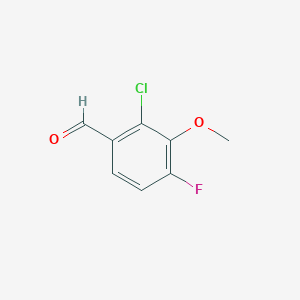![molecular formula C13H16N2S B8751607 2-[(piperidin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B8751607.png)
2-[(piperidin-3-yl)methyl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[(piperidin-3-yl)methyl]-1,3-benzothiazole is a chemical compound that features a piperidine ring attached to a benzothiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and benzothiazole rings in its structure makes it a versatile molecule for synthetic and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(piperidin-3-yl)methyl]-1,3-benzothiazole typically involves the coupling of a piperidine derivative with a benzothiazole precursor. One common method includes the reaction of 2-amino benzothiazole with a piperidine derivative under suitable conditions. For instance, the reaction can be carried out by treating 2-amino benzothiazole with 1-(2-chloroethyl)piperidine hydrochloride in the presence of a base such as potassium carbonate . The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality products.
化学反応の分析
Types of Reactions
2-[(piperidin-3-yl)methyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups into the molecule.
科学的研究の応用
2-[(piperidin-3-yl)methyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents. Its structure-activity relationship is studied to design more potent and selective drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes. Its chemical stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-[(piperidin-3-yl)methyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with .
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 2-[(piperidin-3-yl)methyl]-1,3-benzothiazole, known for its antimicrobial properties.
Piperidine: A simple heterocyclic amine that serves as a building block for various pharmaceuticals.
Benzothiazole: A heterocyclic compound with applications in the synthesis of dyes, drugs, and other chemicals.
Uniqueness
This compound is unique due to the combination of piperidine and benzothiazole rings in its structure. This dual functionality allows for diverse chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.
特性
分子式 |
C13H16N2S |
|---|---|
分子量 |
232.35 g/mol |
IUPAC名 |
2-(piperidin-3-ylmethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H16N2S/c1-2-6-12-11(5-1)15-13(16-12)8-10-4-3-7-14-9-10/h1-2,5-6,10,14H,3-4,7-9H2 |
InChIキー |
KIRWOLSOCHDART-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)CC2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
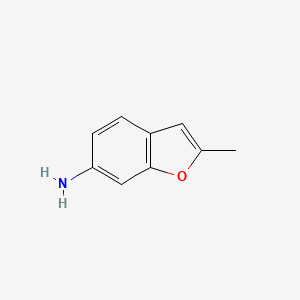

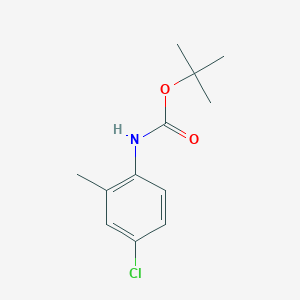
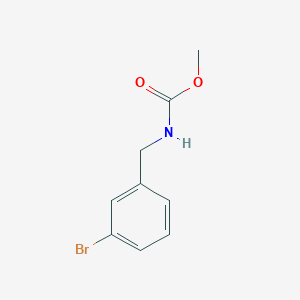
![(S)-1-(4-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8751549.png)
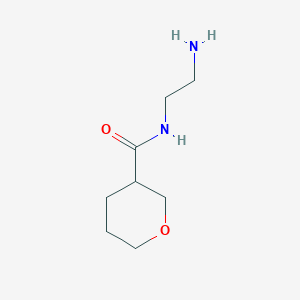
![1H-Pyrrolo[2,3-b]pyridine-3-methanol, a-cyclopropyl-1-(phenylsulfonyl)-](/img/structure/B8751562.png)
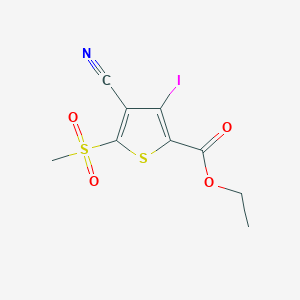
![1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B8751579.png)
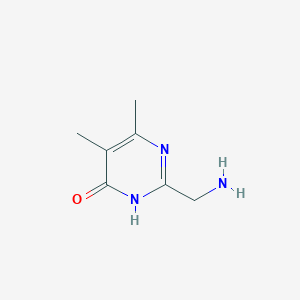
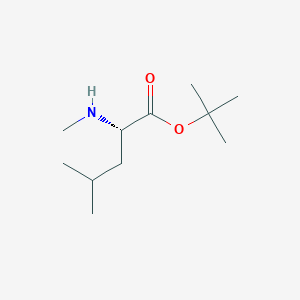
![4-Methoxy-2-(methylthio)benzo[d]oxazole](/img/structure/B8751595.png)
